molecular formula C15H9Cl2N3O3 B11545286 5-{[(E)-(3,5-dichloro-2-hydroxyphenyl)methylidene]amino}-2,3-dihydrophthalazine-1,4-dione

5-{[(E)-(3,5-dichloro-2-hydroxyphenyl)methylidene]amino}-2,3-dihydrophthalazine-1,4-dione

Cat. No. B11545286
M. Wt: 350.2 g/mol
InChI Key: NVVGACJMLPPTKE-UHFFFAOYSA-N
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Description

5-{[(E)-(3,5-dichloro-2-hydroxyphenyl)methylidene]amino}-2,3-dihydrophthalazine-1,4-dione is a complex organic compound known for its unique chemical structure and properties. This compound is a derivative of phthalazine and is characterized by the presence of dichloro and hydroxyphenyl groups, which contribute to its distinct chemical behavior.

Preparation Methods

The synthesis of 5-{[(E)-(3,5-dichloro-2-hydroxyphenyl)methylidene]amino}-2,3-dihydrophthalazine-1,4-dione typically involves a multi-step process. The initial step often includes the preparation of 3,5-dichloro-2-hydroxybenzaldehyde, which is then reacted with 5-amino-2,3-dihydrophthalazine-1,4-dione under specific conditions to form the desired compound. The reaction conditions usually involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly at the dichloro and hydroxyphenyl groups, using reagents like halogens or alkylating agents.

Common reagents and conditions used in these reactions include acidic or basic environments, specific temperatures, and catalysts to enhance reaction rates. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

5-{[(E)-(3,5-dichloro-2-hydroxyphenyl)methylidene]amino}-2,3-dihydrophthalazine-1,4-dione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-{[(E)-(3,5-dichloro-2-hydroxyphenyl)methylidene]amino}-2,3-dihydrophthalazine-1,4-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biochemical effects. The pathways involved may include oxidative stress responses, signal transduction, and metabolic processes .

Comparison with Similar Compounds

Compared to other similar compounds, 5-{[(E)-(3,5-dichloro-2-hydroxyphenyl)methylidene]amino}-2,3-dihydrophthalazine-1,4-dione stands out due to its unique combination of dichloro and hydroxyphenyl groups. Similar compounds include:

    5-amino-2,3-dihydrophthalazine-1,4-dione: Known for its chemiluminescent properties.

    2-phenyl-2,3-dihydrophthalazine-1,4-dione: Used in selective synthesis reactions.

    3-nitrophthalic acid derivatives: Employed in various organic synthesis processes .

properties

Molecular Formula

C15H9Cl2N3O3

Molecular Weight

350.2 g/mol

IUPAC Name

5-[(3,5-dichloro-2-hydroxyphenyl)methylideneamino]-2,3-dihydrophthalazine-1,4-dione

InChI

InChI=1S/C15H9Cl2N3O3/c16-8-4-7(13(21)10(17)5-8)6-18-11-3-1-2-9-12(11)15(23)20-19-14(9)22/h1-6,21H,(H,19,22)(H,20,23)

InChI Key

NVVGACJMLPPTKE-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)N=CC3=C(C(=CC(=C3)Cl)Cl)O)C(=O)NNC2=O

Origin of Product

United States

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